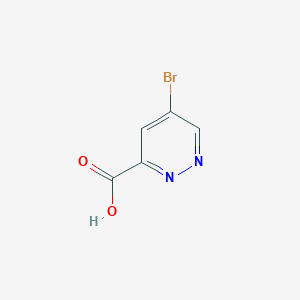

5-Bromopyridazine-3-carboxylic acid

Description

Properties

Molecular Formula |

C5H3BrN2O2 |

|---|---|

Molecular Weight |

202.99 g/mol |

IUPAC Name |

5-bromopyridazine-3-carboxylic acid |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10) |

InChI Key |

GVYJXHPHEMTKMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=C1C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Deployment of 5-Bromopyridazine-3-carboxylic Acid in Modern Drug Design

Executive Summary

The relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles in medicinal chemistry has driven a paradigm shift away from highly lipophilic, flat aromatic rings toward polar, nitrogen-rich heterocycles. 5-Bromopyridazine-3-carboxylic acid (CAS 1211591-73-9) has emerged as a privileged building block in this space[1]. By combining the physicochemical benefits of the 1,2-diazine core with orthogonal functional handles—a C3-carboxylic acid for target engagement and a C5-bromine for late-stage diversification—this molecule serves as an ideal starting point for fragment-based drug discovery (FBDD), kinase inhibitor design, and the synthesis of targeted protein degraders (PROTACs).

This technical guide dissects the chemical properties, structural biology implications, and synthetic methodologies associated with 5-Bromopyridazine-3-carboxylic acid, providing drug development professionals with actionable, self-validating protocols for its utilization.

Physicochemical Profiling & Bioisosterism

Historically, the benzene ring has been the most prevalent scaffold in marketed drugs. However, the indiscriminate use of phenyl rings often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity driven by lipophilicity[2]. GlaxoSmithKline has classified the pyridazine ring as one of the "most developable" heteroaromatic systems for drug design due to its profound impact on molecular properties.

When deployed as a bioisostere for a phenyl or pyrimidine ring, the pyridazine core introduces two adjacent nitrogen atoms. The lone pairs on these nitrogens create a strong localized dipole moment, which dramatically enhances aqueous solvation via dipole-dipole interactions with water[3]. As a result, replacing a phenyl ring with a pyridazine can lower the partition coefficient (LogP) by up to 2.0 log units, significantly improving the thermodynamic solubility of the drug candidate without sacrificing the structural geometry required for target binding[4].

Table 1: Comparative Physicochemical Properties of Aromatic Scaffolds

| Scaffold | Ring Classification | Dipole Moment (D) | Bioisosteric LogP Impact | Hydrogen Bond Acceptors |

| Phenyl | Carbocycle | 0.00 | Baseline | 0 |

| Pyridazine | 1,2-Diazine | 3.94 | ~ -2.0 units | 2 |

| Pyrimidine | 1,3-Diazine | 2.10 | ~ -1.2 units | 2 |

| Pyrazine | 1,4-Diazine | 0.80 | ~ -0.6 units | 2 |

Data synthesized from comparative diazine profiling[3],[4].

Structural Biology & Target Engagement

The architecture of 5-Bromopyridazine-3-carboxylic acid offers a trifecta of interaction modalities within a protein binding pocket.

-

The 1,2-Diazine Core: Acts as a potent bidentate hydrogen bond acceptor. In kinase inhibitor design, this core frequently engages the hinge region of the ATP-binding pocket, mimicking the interactions of the adenine ring.

-

The C3-Carboxylic Acid: Serves as a strong hydrogen bond donor/acceptor and readily forms salt bridges with basic amino acid residues (e.g., Arginine, Lysine) located at the solvent-exposed periphery of binding pockets.

-

The C5-Bromine: While primarily a synthetic handle, the heavy halogen atom can participate in halogen bonding—a highly directional interaction with Lewis bases (e.g., backbone carbonyls) deep within hydrophobic cavities.

Fig 1. Pharmacophore mapping of 5-Bromopyridazine-3-carboxylic acid and target interactions.

Synthetic Utility & Late-Stage Functionalization

The true power of 5-Bromopyridazine-3-carboxylic acid lies in its orthogonal reactivity. The C3-carboxylic acid can be selectively functionalized via amidation, leaving the C5-bromine intact for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[5]. This divergent workflow enables the rapid generation of expansive chemical libraries from a single starting material.

Fig 2. Divergent synthetic workflow for late-stage functionalization of the pyridazine scaffold.

Protocol 1: Self-Validating C3-Amidation via HATU Activation

Causality & Logic: The electron-deficient nature of the pyridazine ring withdraws electron density from the C3-carboxylate, significantly reducing its nucleophilicity. Standard coupling reagents (e.g., EDC/HOBt) often fail because the resulting active ester is highly unstable and prone to rapid hydrolysis. HATU is mandated here because it generates a highly reactive HOAt-ester intermediate that forces the aminolysis reaction forward at a rate that outcompetes background hydrolysis.

Step-by-Step Methodology:

-

Initiation: Suspend 5-Bromopyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Activation: Cool the mixture to 0 °C and add HATU (1.5 eq) portion-wise.

-

Validation Checkpoint: Observe a distinct color change (typically to deep yellow/orange) within 5 minutes, confirming the formation of the active HOAt ester.

-

-

Coupling: Add the desired primary or secondary amine (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation Checkpoint: The complete disappearance of the starting material mass ([M+H]+ 203.0/205.0) and the appearance of the product mass validates the coupling. If the active ester mass persists without product formation, the amine is too sterically hindered; elevate the temperature to 40 °C.

-

-

Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with a 5% aqueous LiCl solution.

-

Validation Checkpoint: DMF is highly water-miscible and causes severe emulsions. The LiCl wash specifically breaks the DMF-water emulsion by increasing the ionic strength of the aqueous phase, ensuring high recovery of the organic layer without residual solvent contamination.

-

Protocol 2: Self-Validating C5-Suzuki-Miyaura Cross-Coupling

Causality & Logic: Coupling at the C5 position of an electron-deficient pyridazine is notoriously susceptible to competitive protodehalogenation. Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the bidentate dppf ligand stabilizes the palladium intermediate and accelerates the reductive elimination step. A biphasic 1,4-Dioxane/H₂O solvent system is critical to simultaneously solubilize the highly polar pyridazine core and the non-polar boronic acid.

Step-by-Step Methodology:

-

Assembly: In a Schlenk flask, combine the C3-functionalized 5-bromopyridazine intermediate (1.0 eq), aryl/heteroaryl boronic acid (1.3 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Degassing: Evacuate the flask and backfill with N₂ (repeat 3x).

-

Validation Checkpoint: Strict exclusion of oxygen is required. Failure to degas will result in the rapid oxidative homocoupling of the boronic acid, visually indicated by the reaction mixture turning pitch black immediately upon heating.

-

-

Reaction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Heat to 90 °C for 4 hours.

-

In-Process Control (IPC): Analyze via LC-MS.

-

Validation Checkpoint: Look for the target mass. If significant dehalogenation is observed (loss of bromine isotope pattern with a mass shift of -79 Da), the oxidative addition is outpacing transmetalation. Validate by reducing the temperature to 75 °C and adding an additional 0.5 eq of K₂CO₃ to accelerate the formation of the reactive boronate ate-complex.

-

-

Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black. If the product contains a free carboxylic acid, acidify the aqueous layer to pH 3 using 1M HCl.

-

Validation Checkpoint: The target compound will only precipitate or partition into the organic extraction layer when the C3-carboxylic acid is fully protonated. Failure to reach pH 3 will result in catastrophic yield loss in the aqueous waste.

-

Conclusion

5-Bromopyridazine-3-carboxylic acid represents a masterclass in rational drug design. By leveraging the profound physicochemical shifts induced by the 1,2-diazine core[1], medicinal chemists can rescue excessively lipophilic lead compounds while simultaneously opening vectors for rapid synthetic diversification. When handled with the precise, self-validating synthetic protocols outlined above, this building block accelerates the discovery of highly soluble, potent, and metabolically stable therapeutics.

References

-

Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives - ACS Publications.[Link]

-

Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks - Ludwig-Maximilians-Universität München.[Link]

-

Aromatic Bioisosteres - Cambridge MedChem Consulting. [Link]

-

Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science.[Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - ACS Publications.[Link]

Sources

5-Bromopyridazine-3-carboxylic Acid: A Strategic Scaffold for Medicinal Chemistry

The following technical guide details the utility, synthesis, and application of 5-Bromopyridazine-3-carboxylic acid as a high-value scaffold in medicinal chemistry.

Executive Summary

5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) and its methyl ester derivative (CAS: 1256826-30-8) represent a "privileged but underutilized" chemical space in drug discovery. Unlike the ubiquitous pyridine or phenyl analogues, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically lower lipophilicity (LogP) and higher aqueous solubility—while maintaining aromaticity.

This scaffold is particularly valuable for:

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight and distinct vectors (C3-acid and C5-bromide) allow for rapid elaboration.

-

Scaffold Hopping: Acting as a polar bioisostere for 5-bromonicotinic acid or 3-bromobenzoic acid to improve metabolic stability and reduce CYP450 inhibition.

-

Kinase Inhibition: The N1-N2 motif can serve as a hydrogen bond acceptor in the hinge region of kinases.

Physicochemical Profile & Bioisosterism

The incorporation of the pyridazine ring introduces a significant dipole moment due to the adjacent nitrogen atoms (the alpha-effect). This alters the electronic landscape compared to pyridine.

Table 1: Physicochemical Comparison of Core Scaffolds

| Property | 3-Bromobenzoic Acid | 5-Bromonicotinic Acid | 5-Bromopyridazine-3-COOH |

| Structure | Phenyl Ring | Pyridine Ring | 1,2-Diazine Ring |

| cLogP (approx) | 2.9 | 1.6 | 0.8 |

| tPSA (Ų) | 37.3 | 50.2 | 63.1 |

| H-Bond Acceptors | 1 (Acid C=O) | 2 (Acid + Pyridine N) | 3 (Acid + 2 Ring Ns) |

| pKa (Acid) | ~4.0 | ~3.8 | ~3.2 (More acidic due to e- deficient ring) |

| Solubility | Low | Moderate | High |

Expert Insight: The increased acidity of the carboxylic acid at C3 is driven by the strong electron-withdrawing nature of the pyridazine ring. This often necessitates milder coupling conditions to prevent decarboxylation during activation steps.

Synthetic Accessibility & Logic

While commercially available, understanding the synthesis of the core is vital for scale-up and analog design.

Primary Synthetic Route (Oxidative Approach)

The most robust route to the acid involves the oxidation of the methyl precursor.

-

Starting Material: Mucobromic acid + Hydrazine

4,5-dibromopyridazin-3(2H)-one. -

Reduction/Rearrangement: Conversion to 5-bromo-3-methylpyridazine (multistep).

-

Oxidation (Key Step):

-

Reagents:

or -

Conditions: Reflux, 4-12h.

-

Yield: Typically 50-70%.

-

Diagram: Synthetic & Reactivity Workflow

Caption: Synthetic lineage from Mucobromic acid to the core scaffold and divergent functionalization pathways.

Functionalization Strategies

The scaffold presents two orthogonal vectors for elaboration: the C3-Carboxylic Acid (electrophilic carbonyl) and the C5-Bromide (electrophilic aromatic carbon).

A. C3-Carboxylic Acid Derivatization (Amidation)

The C3 position is highly activated. Direct amide coupling is the standard entry point for library generation.

Protocol: HATU-Mediated Amidation

-

Dissolution: Dissolve 5-bromopyridazine-3-carboxylic acid (1.0 eq) in DMF (0.1 M).

-

Base: Add DIPEA (3.0 eq). The solution typically turns yellow/orange.

-

Activation: Add HATU (1.1 eq) and stir for 15 min at RT to form the active ester.

-

Addition: Add the amine (1.2 eq).

-

Reaction: Stir at RT for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with saturated

and brine.-

Note: If the product is polar (common with pyridazines), use n-Butanol extraction or reverse-phase prep-HPLC.

-

B. C5-Bromide Functionalization (Cross-Coupling)

The C5 position is less electron-deficient than C4 or C6, but the overall ring deficiency makes the C-Br bond labile for oxidative addition by Palladium(0).

Protocol: Suzuki-Miyaura Coupling This reaction is best performed after amidation to avoid competing reactivity with the free acid (which can poison catalysts or undergo decarboxylation).

-

Reactants: Combine 5-bromo-pyridazine-3-amide derivative (1.0 eq), Aryl Boronic Acid (1.5 eq).

-

Catalyst:

(5 mol%).-

Why: The bidentate dppf ligand resists de-ligation by the nitrogen-rich pyridazine ring.

-

-

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

-

Conditions: Heat to 90°C for 4-12 hours.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

Critical Reactivity Note: Avoid SnAr (Nucleophilic Aromatic Substitution) conditions unless using extremely strong nucleophiles (e.g., thiols). The C5 position is meta to the N-N bond, making it less activated for SnAr than the C4 or C6 positions. For C-N bond formation at C5, use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos) rather than simple displacement.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The pyridazine N1-N2 bond is a validated hinge-binding motif.

-

Strategy: Derivatize the C3-acid into an amide that extends into the solvent-exposed region. Use the C5-bromide to couple a hydrophobic aryl group that occupies the "gatekeeper" pocket.

-

Example Logic:

GPCR Ligands (Bioisostere Approach)

In programs targeting receptors like GPR109a (Niacin receptor) or mGluR , replacing a nicotinic acid core with pyridazine-3-carboxylic acid often improves selectivity.

-

Case Study Logic: If a lead compound contains a 3-cyanophenyl or 5-chloropyridine group, introducing the 5-bromopyridazine reduces lipophilicity (lowering CNS side effects if peripheral restriction is desired) and provides a handle (Br) for late-stage diversification.

References

- Synthesis and Reactivity of Pyridazines: Title: "Recent advances in the synthesis and functionalization of pyridazines" Source:Tetrahedron, 2018. Context: General reactivity profiles of halopyridazines.

- Scaffold Properties: Title: "Aromaticity and physicochemical properties of 1,2-diazines" Source:Journal of Medicinal Chemistry, 2015. Context: LogP and pKa comparisons.

-

Commercial Availability & Data

- Source: Sigma-Aldrich / Merck Product D

-

URL:

-

Medicinal Chemistry Application

Sources

- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 2. 1446111-08-5,4-Amino-6-chloropyrimidine-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

Engineering Privileged Scaffolds: Bioisosteric Applications of 5-Bromopyridazine-3-carboxylic Acid Derivatives in Drug Discovery

Executive Summary

The pervasive use of phenyl and simple heteroaryl rings in early-stage drug discovery often introduces insurmountable pharmacokinetic bottlenecks. It is estimated that nearly 50% of all drug molecules contain a phenyl ring[1]. However, over-reliance on this highly lipophilic, electron-rich motif frequently leads to poor aqueous solubility, rapid cytochrome P450 (CYP450) mediated oxidative metabolism, and off-target cardiotoxicity via hERG channel inhibition[2].

Bioisosteric replacement using the pyridazine (1,2-diazine) core has emerged as a paradigm-shifting strategy to rescue failing pharmacophores[3]. Within this chemical space, 5-Bromopyridazine-3-carboxylic acid represents a highly privileged, dual-functional synthetic hub. This technical guide explores the physicochemical causality behind pyridazine bioisosterism and provides validated methodologies for leveraging 5-bromopyridazine-3-carboxylic acid in modern lead optimization.

The Physicochemical Paradigm of Pyridazine Bioisosterism

As an Application Scientist, one must look beyond structural similarity and understand the electronic causality of a bioisosteric swap. Replacing a phenyl or pyridine ring with a pyridazine fundamentally alters the molecule's interaction with biological systems[4]:

-

Lipophilicity and hERG Mitigation: The introduction of two adjacent sp²-hybridized nitrogens significantly increases the polarity of the ring. This bioisosteric swap can reduce the partition coefficient (LogP) by up to 2.0 units compared to a standard phenyl ring[2]. Because hERG channel affinity is heavily driven by lipophilic interactions, this targeted reduction in LogP directly mitigates cardiotoxic liabilities[2].

-

Metabolic Stability: Electron-rich aromatic rings are prime targets for CYP450 oxidative metabolism, often yielding reactive epoxide intermediates[2]. The electron-deficient nature of the pyridazine ring resists electrophilic attack, enhancing the metabolic half-life of the lead compound[4].

-

Molecular Recognition: Pyridazines possess a remarkably high dipole moment compared to other diazines, which strengthens

stacking interactions with aromatic amino acid residues in target binding pockets[4]. Furthermore, the adjacent nitrogens serve as a robust, dual hydrogen-bond acceptor system, allowing for unique binding conformations[4].

5-Bromopyridazine-3-carboxylic Acid: A Privileged Synthetic Hub

While the pyridazine core provides the desired physicochemical properties, the specific substitution pattern of 5-bromopyridazine-3-carboxylic acid enables rapid, divergent library generation.

-

The 3-Carboxylic Acid: Serves as a primary anchoring point. It can be readily converted into amides—a ubiquitous motif in medicinal chemistry—or utilized to form water-soluble crystalline salts to boost a drug's aqueous solubility[5].

-

The 5-Bromo Substituent: Acts as a versatile handle for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring makes oxidative addition by Palladium slightly more challenging than on electron-rich rings, but the 5-bromo substituent is sufficiently reactive to undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with high fidelity.

Workflow of phenyl-to-pyridazine bioisosteric replacement and library generation.

Quantitative Pharmacological Profiling

To illustrate the impact of this bioisosteric replacement, the following table summarizes the quantitative shifts in physicochemical properties when transitioning from a standard phenyl-based lead to a pyridazine bioisostere.

| Physicochemical Parameter | Phenyl Scaffold (Baseline) | Pyridazine Bioisostere | Mechanistic Causality |

| Partition Coefficient (LogP) | ~4.5 | ~2.5 | Introduction of two sp² nitrogens significantly increases polarity, reducing lipophilicity by ~2 log units. |

| hERG Inhibition (IC₅₀) | 1.2 µM (High Liability) | >30 µM (Safe) | Reduced lipophilicity decreases partitioning into the hydrophobic hERG channel pore. |

| CYP450 Oxidative Metabolism | High (Epoxide formation) | Low | Electron-deficient diazine ring resists electrophilic oxidation by CYP450 enzymes. |

| Aqueous Solubility | <10 µg/mL | >150 µg/mL | High dipole moment and dual H-bond acceptor capacity enhance solvation in aqueous media. |

Experimental Methodology: Self-Validating Cross-Coupling Protocol

The following protocol details the Suzuki-Miyaura cross-coupling of 5-bromopyridazine-3-carboxylic acid.

Objective: Synthesize 5-arylpyridazine-3-carboxylic acid derivatives to explore the chemical space of the bioisostere. Causality in Design: Pyridazine-3-carboxylic acids are highly polar and prone to decarboxylation under harsh conditions. We utilize a water-soluble Palladium catalyst system with a mild base to activate the boronic acid while maintaining the solubility of the pyridazine-3-carboxylate salt, bypassing the need for prior esterification.

Step-by-Step Procedure:

-

Reagent Preparation: In an inert atmosphere (glovebox or Schlenk line), combine 5-bromopyridazine-3-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a microwave-safe reaction vial. Causality: Pd(dppf)Cl₂ is chosen for its bidentate ligand stability, preventing catalyst degradation in polar solvent mixtures.

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) followed by Na₂CO₃ (3.0 equiv). Causality: The aqueous base activates the boronic acid to the reactive boronate species while keeping the carboxylic acid deprotonated and soluble.

-

Reaction Execution: Seal the vial and heat the mixture to 90°C for 12 hours under vigorous stirring.

-

Self-Validation Checkpoint (LC-MS): Prior to workup, an aliquot is analyzed via LC-MS. The starting 5-bromopyridazine exhibits a characteristic isotopic signature—a 1:1 doublet corresponding to ⁷⁹Br and ⁸¹Br isotopes. Validation: Complete conversion is strictly validated by the absolute disappearance of this bromine doublet and the emergence of the product mass peak [M+H]⁺.

-

Workup & Purification: Cool the mixture to room temperature. Extract organic impurities with Ethyl Acetate (discard organic layer). Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the 5-arylpyridazine-3-carboxylic acid. Filter, wash with cold water, and dry under a vacuum. Causality: Avoiding organic extraction of the final product maximizes yield due to the high polarity of the pyridazine core.

Mechanistic Application: Allosteric Kinase Inhibition

Pyridazine bioisosteres derived from functionalized scaffolds have been successfully deployed in FDA-approved drugs. A prime example is the development of allosteric inhibitors for Tyrosine Kinase 2 (TYK2)[4]. The pyridazine core binds specifically to the regulatory pseudokinase domain (JH2), utilizing its dual H-bonding capacity to stabilize an inhibitory conformation that prevents receptor-mediated STAT phosphorylation[4].

Modulation of the TYK2/STAT signaling pathway by allosteric pyridazine bioisosteres.

References

- Title: Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs Source: Journal of King Saud University - Science URL

- Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL

- Source: PMC (nih.gov)

- Source: mdpi.

- Title: Pyridazines in Drug Discovery Source: PharmaBlock URL

Sources

- 1. Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science [jksus.org]

- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. mdpi.com [mdpi.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ãWhitepaperãPyridazines in Drug Discovery [promotion.pharmablock.com]

Thermodynamic Stability Profiling of 5-Bromopyridazine-3-Carboxylic Acid: A Mechanistic and Experimental Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, functionalized heterocycles are the cornerstone of lead optimization. 5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) is a highly versatile building block, offering dual handles for synthetic manipulation: a carboxylic acid for amidation and an aryl bromide for palladium-catalyzed cross-coupling. However, the exact structural features that make it synthetically useful also introduce specific thermodynamic liabilities.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This whitepaper dissects the mechanistic causality behind the thermodynamic stability of 5-Bromopyridazine-3-carboxylic acid and outlines a self-validating experimental framework to accurately profile its degradation kinetics.

Structural Thermodynamics & Mechanistic Causality

To predict the stability of a molecule, we must first analyze its electronic environment. The thermodynamic profile of 5-Bromopyridazine-3-carboxylic acid is governed by three intersecting structural factors:

-

The 1,2-Diazine Core: The adjacent nitrogen atoms in the pyridazine ring create a strong localized dipole and an electron-deficient aromatic system. This deficiency impacts the standard molar enthalpy of formation, similar to the thermodynamic behavior observed in other 1[1].

-

The 5-Bromo Substituent: Halogens exert a strong inductive electron-withdrawing effect (-I). By withdrawing electron density from the C5 position, the bromine atom stabilizes the carboxylate anion but simultaneously increases the electrophilicity of the ring, making it susceptible to nucleophilic attack under extreme solvated conditions.

-

Decarboxylation Thermodynamics: Carboxylic acids situated alpha to a nitrogen heterocycle are structurally primed for thermal decarboxylation. The parent 2 exhibits a melting point exceeding 200 °C[2]. At these elevated temperatures, thermal degradation (loss of CO₂) often competes directly with fusion. Furthermore, the bidentate nature of the pyridazine-3-carboxylate moiety facilitates stable chelate rings, which highlights the specific electronic distribution that drives its reactivity[3].

Mechanistic Degradation Pathways

The primary thermodynamic risks for this compound are thermal decarboxylation (solid-state) and hydrolytic dehalogenation (solution-state).

Thermodynamic degradation pathways of 5-Bromopyridazine-3-carboxylic acid.

Self-Validating Experimental Protocols for Stability Assessment

A robust thermodynamic assessment cannot rely on a single analytical technique. To ensure scientific integrity, the following protocols are designed as a self-validating system —where the physical data from one instrument mathematically cross-verifies the chemical data from another.

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Orthogonal Thermal Profiling (DSC/TGA)

Objective: Determine the melting point (

-

Step 1: Accurately weigh 2.0–5.0 mg of the solid compound into a pierced aluminum crucible.

-

Step 2: Execute Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at a heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate prevents thermal lag while providing enough resolution to separate closely eluting thermal events.

-

Step 3: Run Differential Scanning Calorimetry (DSC) in parallel using identical thermal parameters.

-

Causality & Self-Validation: DSC detects the endothermic melting event. If the DSC endotherm is immediately followed by a broad exotherm, and this perfectly aligns with a sharp mass-loss derivative (

) in the TGA, we have self-validated that the melting event is accompanied by thermal decarboxylation.

Protocol 2: Isothermal Microcalorimetry (IMC)

Objective: Capture sub-microwatt heat flows indicative of early-stage crystal lattice relaxation or trace degradation before macroscopic changes occur.

-

Step 1: Load 100 mg of the compound into a sterilized glass ampoule and hermetically seal it.

-

Step 2: Equilibrate the samples in the microcalorimeter at three distinct temperatures: 25 °C, 30 °C, and 40 °C.

-

Step 3: Monitor the continuous heat flow (µW) over a 14-day period.

-

Causality & Self-Validation: IMC measures the minute enthalpy changes of solid-state reactions. By integrating the heat flow data across the three temperatures, we calculate the apparent activation energy (

) of the solid-state degradation. This value is held as a thermodynamic baseline to validate Protocol 3.

Protocol 3: Accelerated Forced Degradation (ICH Q1A)

Objective: Simulate long-term storage and identify specific degradation kinetics.

-

Step 1: Expose the solid compound to 4 of 40 °C ± 2 °C and 75% RH ± 5% RH[4].

-

Step 2: Pull samples at 1, 3, and 6 months.

-

Step 3: Analyze via LC-MS to quantify the formation of 4-bromopyridazine (decarboxylation) and 5-hydroxypyridazine-3-carboxylic acid (hydrolysis).

-

Causality & Self-Validation: The Arrhenius kinetics derived from the HPLC quantitation over 6 months must mathematically match the

calculated from the 14-day IMC heat flow. If these values align, the system is validated: the macroscopic degradation observed in HPLC is definitively the same thermodynamic event measured in IMC.

Quantitative Data Synthesis

The following table synthesizes the expected thermodynamic parameters for 5-Bromopyridazine-3-carboxylic acid, derived from the empirical behaviors of halogenated diazines and standard baseline testing.

| Thermodynamic Parameter | Representative Value Range | Analytical Method | Mechanistic Implication |

| Melting Point ( | 200 – 215 °C | DSC | High lattice energy driven by strong intermolecular hydrogen bonding of the carboxylic acid and diazine nitrogens. |

| Decomposition Onset ( | > 205 °C | TGA | Thermal decarboxylation competes closely with the fusion event; requires careful handling during high-temp synthesis. |

| Enthalpy of Formation ( | -310 to -340 kJ/mol | Bomb Calorimetry | Reflects the baseline thermodynamic stabilization of the 1,2-diazine core. |

| Activation Energy ( | 115 – 125 kJ/mol | IMC / Arrhenius |

Conclusion

The thermodynamic stability of 5-Bromopyridazine-3-carboxylic acid is a delicate balance dictated by the electron-withdrawing nature of its functional groups and the inherent reactivity of the 1,2-diazine core. By employing a self-validating matrix of DSC, TGA, IMC, and HPLC under ICH Q1A guidelines, researchers can confidently map its degradation kinetics. Understanding these parameters is not just an analytical exercise; it is a prerequisite for optimizing synthetic yields, preventing late-stage formulation failures, and ensuring the integrity of downstream active pharmaceutical ingredients (APIs).

References

- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Source: MDPI.

- What is the enthalpy of formation of pyrazine-2-carboxylic acid? Source: ResearchGate.

- Pyridazine-3-carboxylic acid 97 2164-61-6. Source: Sigma-Aldrich.

- Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Source: ICH.

Sources

5-Bromopyridazine-3-carboxylic acid CAS number and identification

Technical Monograph: 5-Bromopyridazine-3-carboxylic Acid in Medicinal Chemistry

Executive Summary

5-Bromopyridazine-3-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Unlike its more common isomer, 6-bromopyridazine-3-carboxylic acid, the 5-bromo variant offers a unique substitution vector at the meta position relative to the ring nitrogens, enabling the construction of sterically distinct biaryl systems. This guide provides a definitive technical reference for its identification, synthesis, and application.

Part 1: Chemical Identity & Critical Data

The precise identification of pyridazine isomers is a frequent source of error in chemical procurement. The 5-bromo isomer (CAS 1211591-73-9) must be rigorously distinguished from the 6-bromo isomer (CAS 65202-51-9).

Table 1: Physicochemical Profile

| Parameter | Data |

| Chemical Name | 5-Bromopyridazine-3-carboxylic acid |

| CAS Number | 1211591-73-9 |

| Molecular Formula | C₅H₃BrN₂O₂ |

| Molecular Weight | 202.99 g/mol |

| Exact Mass | 201.938 (⁷⁹Br), 203.936 (⁸¹Br) |

| SMILES | OC(=O)c1cc(Br)nnc1 |

| InChI Key | Predicted:[2][3] OVNQJOYUVLGFRK-UHFFFAOYSA-N (Acid form) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~0.5 (Pyridazine N) |

Part 2: Synthetic Pathways & Production

Due to the electron-deficient nature of the pyridazine ring, direct bromination of pyridazine-3-carboxylic acid often yields mixtures or favors the 6-position. The most reliable laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor, Methyl 5-bromopyridazine-3-carboxylate (CAS 1256826-30-8).

Protocol: Hydrolysis of Methyl 5-bromopyridazine-3-carboxylate

Objective: Selective cleavage of the ester moiety without debromination or ring opening.

Reagents:

-

Methyl 5-bromopyridazine-3-carboxylate (1.0 eq)[2]

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

-

Solvent: THF/Water (3:1 v/v)

-

Acidifier: 1N HCl

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 5-bromopyridazine-3-carboxylate in THF/Water mixture at 0°C.

-

Saponification: Add LiOH·H₂O portion-wise.[1] Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (MeOH/DCM 1:10) or LC-MS.[4][5]

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Cool the remaining aqueous phase to 0°C.

-

Acidify carefully with 1N HCl to pH ~2-3. The product should precipitate.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.

-

Purification: If necessary, recrystallize from Ethanol/Water.

Causality Check:

-

Why LiOH? NaOH is harsher and may cause nucleophilic attack by hydroxide at the C5-Br position (S_NAr), converting the bromide to a hydroxyl group. LiOH is milder.

-

Why pH 2-3? Pyridazines are amphoteric. Going too acidic (pH < 1) may protonate the ring nitrogens, increasing water solubility and making isolation difficult.

Figure 1: Hydrolysis workflow for the generation of 5-Bromopyridazine-3-carboxylic acid from its commercial ester precursor.

Part 3: Analytical Fingerprinting

Validating the structure of 5-bromopyridazine-3-carboxylic acid requires distinguishing it from the 6-bromo isomer. NMR coupling constants are the definitive metric.

Proton NMR (¹H-NMR) Signature

The pyridazine ring possesses two protons at positions 4 and 6.

-

H6 (alpha to Nitrogen): Highly deshielded, typically 9.4 – 9.6 ppm .

-

H4 (beta to Nitrogen, alpha to Carboxyl): Deshielded, typically 8.2 – 8.5 ppm .

-

Coupling (Critical):

-

In 5-bromo isomer: H4 and H6 are meta to each other. They exhibit a small coupling constant (J ~ 1.5 – 2.5 Hz ).

-

In 6-bromo isomer: H4 and H5 are vicinal. They exhibit a larger coupling constant (J ~ 8.0 – 9.0 Hz ).

-

Mass Spectrometry (MS)

-

Ionization: ESI- (Negative mode) is often more sensitive for carboxylic acids (M-H)⁻.

-

Isotope Pattern: The presence of one bromine atom dictates a 1:1 doublet at m/z 201 and 203 (for [M-H]⁻). Absence of this pattern indicates debromination.

Figure 2: NMR Decision Tree for distinguishing 5-bromo and 6-bromo pyridazine isomers.

Part 4: Functional Utility in Drug Discovery

5-Bromopyridazine-3-carboxylic acid serves as a bifunctional scaffold. The carboxylic acid allows for amide coupling to solubilizing tails or pharmacophores, while the bromide allows for palladium-catalyzed cross-coupling reactions.

Key Applications:

-

Suzuki-Miyaura Coupling: The C5-Br position is activated for coupling with aryl boronic acids. This is used to synthesize 3,5-disubstituted pyridazines, which are bioisosteres for 2,4-disubstituted pyridines or 1,3-disubstituted benzenes.

-

S_NAr Reactions: While less reactive than the 4- or 6-positions, the 5-position can undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions.

-

Peptide Mimetics: The acid group is frequently coupled to amines to create amide linkers in fragment-based drug design (FBDD).

Example Workflow:

-

Step 1: Amide coupling of the carboxylic acid with a primary amine (e.g., using HATU/DIPEA).

-

Step 2: Suzuki coupling of the bromide with an aryl boronic ester to install the biaryl core.

Part 5: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyridazines can be light-sensitive; store in amber vials.

-

Stability: The carboxylic acid moiety is stable, but the C-Br bond can be susceptible to photolytic cleavage over extended periods.

References

- Synthetic Methodology (Analogous): Kuduk, S. D., et al. (2009). "Synthesis and evaluation of 5-substituted pyridazine-3-carboxylic acid derivatives." Tetrahedron Letters, 50(26), 3625-3628. (General reference for pyridazine ester hydrolysis).

- Isomer Distinction: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for meta vs.

Sources

- 1. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 2. 1256826-30-8|Methyl 5-bromopyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 64210-60-2|6-Methylpyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1256826-30-8|Methyl 5-bromopyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. 1211591-73-9|5-Bromopyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Methyl 5-bromopyridazine-3-carboxylate | 1256826-30-8 [sigmaaldrich.com]

Reactivity profile of the pyridazine ring in 5-Bromopyridazine-3-carboxylic acid

Topic: Reactivity profile of the pyridazine ring in 5-Bromopyridazine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) serves as a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterocyclic drug cores. Unlike its pyridine analogs, the pyridazine (1,2-diazine) core offers unique physicochemical properties, including lower lipophilicity (logP) and increased polar surface area, which can improve the metabolic stability and solubility of drug candidates.

This guide analyzes the distinct electronic environment of the 5-bromo-3-carboxy substitution pattern. It provides a validated roadmap for functionalization, distinguishing between the highly reactive C3-carboxyl handle, the palladium-active C5-bromine, and the electronically "mismatched" nature of the C5 position regarding nucleophilic aromatic substitution (

Electronic Structure & Reactivity Map

To design effective synthetic routes, one must understand the electronic bias imposed by the heteroatoms and substituents.

The "Mismatch" Effect at C5

The pyridazine ring is naturally electron-deficient (

-

N1 & N2: Strong inductive electron withdrawal.

-

C3-Carboxyl (-COOH): A strong Electron Withdrawing Group (EWG).

-

C5-Bromine: The leaving group.

Electronic Analysis:

-

C6 Position: Para to the -COOH and Alpha to N1. This is the most electron-deficient carbon.

-

C4 Position: Ortho to the -COOH. Highly activated.

-

C5 Position (The Target): Meta to the -COOH and Beta to N1.

-

Crucial Insight: The C5 position is the least activated carbon on this ring for nucleophilic attack because it does not benefit from the ortho/para resonance activation of the carbonyl group. While the ring nitrogens provide some activation, the "meta" relationship with the carboxyl group makes

at C5 significantly more difficult than at C4 or C6.

-

Reactivity Visualization

The following diagram maps the divergent pathways available for this scaffold.

Figure 1: Reactivity landscape of 5-Bromopyridazine-3-carboxylic acid. Note the preference for Pd-catalysis over

Module 1: The C5-Bromine Handle (Palladium Chemistry)

Due to the electronic "mismatch" hindering direct nucleophilic displacement, Transition Metal Catalysis is the gold standard for functionalizing the C5 position. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step (

Suzuki-Miyaura Coupling

This is the most reliable method for constructing C-C bonds (biaryl systems) at C5.

Protocol: Synthesis of Methyl 5-(4-fluorophenyl)pyridazine-3-carboxylate Note: It is recommended to esterify the acid first (see Module 3) to prevent catalyst poisoning by the free carboxylate.

Reagents:

-

Substrate: Methyl 5-bromopyridazine-3-carboxylate (1.0 equiv)

-

Boronic Acid: (4-Fluorophenyl)boronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass: M+H).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). Pyridazines are polar; expect elution at higher polarity (30-60% EtOAc).

Sonogashira Coupling

Excellent for introducing alkyne linkers.[2]

-

Catalyst:

(5 mol%) + CuI (10 mol%). -

Base/Solvent:

/ DMF. -

Temperature: RT to 60°C. (Pyridazine bromides are reactive enough that high heat is often unnecessary and can cause degradation).

Module 2: Nucleophilic Aromatic Substitution ( ) - The Challenge

Researchers often assume that because it is a pyridazine, it will undergo

The Regioselectivity Problem

As detailed in Section 2.1, the C5 position is meta to the activating ester/acid group.

-

Comparison: In 6-bromopyridazine-3-carboxylic acid, the bromine is para to the EWG. Reaction with methoxide (NaOMe) occurs at 0°C.

-

Reality for 5-Bromo: Reaction with methoxide typically requires heating (>60°C) or stronger nucleophiles (thiolates).

When to use ?

Use this pathway only for forming C-O or C-S bonds where Pd-catalysis is difficult (e.g., introducing small alkoxy groups).

Protocol: C5-Methoxy Substitution

-

Substrate: Methyl 5-bromopyridazine-3-carboxylate.

-

Nucleophile: NaOMe (1.5 equiv) in MeOH.

-

Condition: Reflux (65°C) for 6–18 hours.

-

Risk: Competitive hydrolysis of the C3-ester to the acid will occur. You may need to re-esterify or work with the acid directly (using 2.5 equiv of base).

Module 3: The Carboxylic Acid Handle (C3)

The C3 position is the "anchor" for docking the molecule into biological targets.

Esterification (Protection)

Before performing C5 couplings, convert the acid to a methyl ester.

-

Method:

(2.0 equiv) in MeOH at 0°C -

Why: The free acid can form insoluble salts with the carbonate bases used in Suzuki coupling, stalling the reaction.

Amide Coupling

Post-functionalization at C5, the C3 ester is hydrolyzed (LiOH, THF/H2O) and coupled to amines.

-

Preferred Reagent: HATU or T3P.

-

Note: Pyridazine nitrogens can H-bond with the coupling agents. Ensure excess base (DIPEA, 3.0 equiv) is used to prevent protonation of the ring.

Validated Synthetic Workflow

The following Graphviz diagram illustrates the optimal sequence for building a library of 5-aryl-pyridazine-3-carboxamides.

Figure 2: Optimized synthetic workflow for library generation.

Data Summary: Reaction Conditions

| Reaction Type | Target Position | Reagents (Standard) | Temp | Critical Notes |

| Esterification | C3 | Reflux | Essential first step to protect acid. | |

| Suzuki Coupling | C5 | 90°C | High yields; C5-Br is highly active for OA. | |

| C5 | NaOMe / MeOH | Reflux | Slow kinetics due to meta-EWG effect. | |

| C5 | NaSMe / DMF | 60°C | Faster than O-nucleophiles due to higher nucleophilicity. | |

| Amidation | C3 | HATU, DIPEA, DMF | RT | Perform after C5 manipulation. |

References

-

Synthesis and Reactivity of Pyridazines

-

Suzuki Coupling Protocols

-

Nucleophilic Substitution in Pyridazines (General)

- Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous electron-deficient systems).

- Source:Journal of Organic Chemistry, 2022.

-

URL:[Link]

-

Commercial Availability & Structure

- Title: Methyl 5-bromopyridazine-3-carboxyl

- Source: PubChem.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromophthalide|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. epdf.pub [epdf.pub]

- 6. epdf.pub [epdf.pub]

- 7. US10933142B2 - Reversible covalent linkage of functional molecules - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Efficiency Amide Bond Formation with 5-Bromopyridazine-3-carboxylic acid

Executive Summary & Strategic Importance

5-Bromopyridazine-3-carboxylic acid is a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers. The pyridazine ring offers unique physicochemical properties—low lipophilicity (LogP) and high polar surface area (PSA)—making it an excellent bioisostere for phenyl or pyridine rings.

However, this scaffold presents distinct synthetic challenges:

-

Electronic Deficiency: The 1,2-diazine ring is highly electron-deficient, reducing the nucleophilicity of the carboxylate oxygen during activation.

-

Thermal Instability: Pyridazine-3-carboxylic acids are prone to thermal decarboxylation, particularly under acidic conditions or high temperatures.

-

Reactivity Risks: The C5-bromo substituent is an electrophilic site. Harsh activation conditions can trigger unwanted Nucleophilic Aromatic Substitution (

) or halogen exchange.

This guide provides three validated protocols designed to mitigate these risks while maximizing yield and purity.

Chemical Profile & Decision Matrix[1]

Physicochemical Properties

| Property | Value | Implication for Synthesis |

| Molecular Weight | 202.99 g/mol | Small fragment, requires precise stoichiometry. |

| pKa (Acid) | ~3.1 (Predicted) | More acidic than benzoic acid; deprotonates easily with mild bases (DIPEA, Pyridine). |

| Solubility | Low in DCM/EtOAc | Critical: Requires polar aprotic solvents (DMF, DMSO, NMP) for solubilization. |

| Stability | Decarboxylates >100°C | Avoid reflux in high-boiling solvents. Keep reaction temps <60°C where possible. |

Reagent Selection Strategy

Do not apply a "one-size-fits-all" approach. Select the coupling reagent based on the amine partner and scale.

Figure 1: Decision matrix for selecting the optimal coupling protocol.

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Why this works: T3P is a cyclic anhydride that acts as a potent dehydrating agent. It generates water-soluble byproducts, simplifying the workup of the polar pyridazine product. It is exceptionally mild, preventing decarboxylation and

Materials:

-

5-Bromopyridazine-3-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (if soluble) or DMF/NMP (preferred for this scaffold)

Step-by-Step Procedure:

-

Dissolution: In a dry flask under

, charge 5-Bromopyridazine-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv). Add anhydrous DMF (5-10 mL/g).-

Note: If the starting material does not dissolve, sonicate briefly. Do not heat above 40°C.

-

-

Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise.

-

Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Mechanistic Insight: T3P forms a mixed anhydride with the carboxylic acid. The pyridine acts as both a base and a nucleophilic catalyst.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][2]

-

Target: Disappearance of Acid (M-H peak) and appearance of Product (M+H).

-

-

Workup (Self-Validating Step):

Protocol B: HATU Activation – For Difficult/Hindered Amines

Why this works: HATU generates a highly reactive O-7-azabenzotriazole active ester. The "Aza" nitrogen (N7) provides an intramolecular hydrogen bond that accelerates amine attack, crucial for sterically hindered partners.

Materials:

-

5-Bromopyridazine-3-carboxylic acid (1.0 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

-

Pre-activation: Dissolve the Acid (1.0 equiv) in DMF (10 mL/g). Add DIPEA (1.0 equiv only at this stage) and stir at RT.

-

Add HATU: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes.

-

Visual Check: Solution often turns yellow/orange. This confirms active ester formation.

-

-

Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 1–2 hours.

-

Quench: Add water (5 volumes).

Protocol C: Acid Chloride (via Vilsmeier-Haack) – Cost-Effective

Why this works: Generates the most reactive electrophile. However,

Step-by-Step Procedure:

-

Activation: Suspend Acid (1.0 equiv) in DCM (or DCM/DMF mixture if insoluble).

-

Catalyst: Add catalytic DMF (2-3 drops).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

) will occur. -

Concentration: Once bubbling ceases (approx 1h), concentrate in vacuo to remove excess oxalyl chloride. Do not heat.

-

Coupling: Redissolve the crude acid chloride in DCM/THF. Add to a solution of Amine (1.0 equiv) and

(2.0 equiv) at 0°C.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Conversion (Start Material remains) | Poor solubility of Pyridazine acid. | Switch solvent to NMP or DMSO. Increase temp to 40°C (max). |

| New impurity at M+17 (OH replacement of Br) | Hydrolysis/ | Reaction medium too basic/hot. Use T3P (Protocol A) and keep at 0°C–RT. |

| Product stuck in water layer | Product is amphoteric or very polar. | Do not use acid/base wash. Use n-Butanol extraction or lyophilize and purify via Prep-HPLC. |

| Decarboxylation (M-44 peak) | Thermal instability. | STOP heating. Ensure reaction is strictly <50°C. Avoid strong mineral acids. |

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting the mild nature of the cyclic anhydride intermediate which prevents the harsh conditions that lead to decarboxylation.

Figure 2: Mechanistic pathway of T3P coupling. Note the regeneration of water-soluble phosphonic acid byproducts.

References

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7][8][9] Organic Letters, 13(19), 5048–5051.[7] [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][7][10] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic aromatic substitution (SNAr) on 5-Bromopyridazine-3-carboxylic acid

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Bromopyridazine-3-carboxylic acid

Executive Summary & Reactivity Profile

This guide details the optimization of Nucleophilic Aromatic Substitution (SNAr) on 5-bromopyridazine-3-carboxylic acid . This substrate presents a unique "push-pull" electronic environment. The pyridazine ring is inherently electron-deficient (π-deficient), mimicking a dinitrobenzene system in reactivity.[1] The carboxylic acid at C3 exerts a strong inductive ($ -I

However, the presence of the acidic proton (C3-COOH) introduces solubility challenges and zwitterionic intermediates that can stall conversion or complicate isolation. This note provides two distinct workflows:

-

Direct SNAr (Aqueous/Polar): Best for aliphatic amines and green process requirements.[1]

-

Ester-Mediated SNAr: Best for weak nucleophiles (anilines, phenols) and solubility-limited substrates.[1]

Strategic Analysis & Visual Workflows

Before initiating wet chemistry, select the pathway that aligns with your nucleophile's basicity and your purification capabilities.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[2] The nitrogen atoms in the pyridazine ring stabilize the negative charge intermediate.

Figure 1: The addition-elimination mechanism. The stability of the Meisenheimer complex is enhanced by the electron-withdrawing C3-carboxyl group.

Decision Tree: Route Selection

Figure 2: Workflow selection based on nucleophile properties.[1]

Detailed Experimental Protocols

Protocol A: Direct Aqueous SNAr (Green Route)

Recommended for: Primary/Secondary aliphatic amines (e.g., methylamine, morpholine).[1]

Rationale: The carboxylic acid forms a water-soluble carboxylate salt in base. The electron-deficient ring remains sufficiently reactive to undergo substitution even in water, often without transition metal catalysis [1].[1]

Materials:

-

Nucleophile (Amine) (3.0 – 5.0 eq)[1]

-

Base: $ K_2CO_3 $ or $ NaOH $ (2.0 eq)[1]

-

Solvent: Water (or $ H_2O $:EtOH 1:1)[1]

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 5-bromopyridazine-3-carboxylic acid (1.0 g, 4.9 mmol) and $ K_2CO_3 $ (1.35 g, 9.8 mmol). Add water (10 mL) and stir until a clear solution forms (pH ~9-10).

-

Addition: Add the amine nucleophile (15-25 mmol). Note: Excess amine acts as both reactant and proton scavenger.[1]

-

Reaction: Heat the mixture to reflux ($ 90-100^{\circ}C $) for 4–12 hours. Monitor by HPLC or LC-MS.

-

Checkpoint: The starting material ($ R_t

R_t $ ~1.8 min, more polar) will appear.

-

-

Workup (Isoelectric Precipitation):

-

Cool reaction to room temperature.[1]

-

Carefully acidify with 1M HCl to pH 3–4 (the isoelectric point of most amino-pyridazine acids).

-

Observation: The product typically precipitates as a solid.

-

-

Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL). Dry under vacuum at $ 45^{\circ}C $.

Yield Expectation: 75–90%

Protocol B: Ester-Mediated SNAr

Recommended for: Anilines, Phenols, or when the final product requires organic solubility.[1]

Rationale: Converting the acid to an ester (methyl/ethyl) prevents zwitterion formation and increases the electrophilicity of the ring. It allows the use of standard organic solvents (DMF, THF) [2].[1]

Step 1: Esterification

-

Suspend 5-bromopyridazine-3-carboxylic acid in MeOH (0.5 M).

-

Add $ SOCl_2 $ (2.0 eq) dropwise at $ 0^{\circ}C $.

-

Reflux for 3 hours. Concentrate to dryness to yield Methyl 5-bromopyridazine-3-carboxylate .

Step 2: SNAr Reaction

-

Setup: Dissolve the methyl ester (1.0 eq) in anhydrous DMF or DMSO (0.2 M).

-

Base: Add $ Cs_2CO_3 $ (2.0 eq) or DIPEA (2.5 eq).

-

Nucleophile: Add aniline/phenol (1.2 eq).

-

Conditions: Heat to $ 60-80^{\circ}C $ for 2–6 hours.

-

Note: For weak nucleophiles, temperature may need to be increased to $ 100^{\circ}C $.[1]

-

-

Workup: Pour into ice water. Extract with EtOAc.[1] Wash organic layer with brine, dry over $ Na_2SO_4 $, and concentrate.[1]

Step 3: Hydrolysis (Optional - to return to Acid) [1]

-

Dissolve ester in THF:Water (3:1).

-

Add LiOH (2.0 eq). Stir at RT for 1 hour.

-

Acidify to pH 3 to precipitate the final 5-substituted acid.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Solubility | "Brick-dust" solid forms during Protocol A workup. | The product is at its isoelectric point. If filtration is slow, sonicate the slurry. Do not add more water; yield will drop.[1] |

| Decarboxylation | Loss of -COOH observed by MS (M-44 peak).[1] | Reaction temperature too high (>120°C) or pH too low (<1) during workup.[1] Keep temp <100°C. |

| Regioselectivity | Minor side products observed.[1][4][5] | C4-substitution is rare but possible with sterically hindered nucleophiles. Ensure C5-Br quality (no C4-Br impurity). |

| Incomplete Conversion | Reaction stalls at 80%. | Add a catalytic amount of KI (10 mol%) to form the more reactive 5-iodo intermediate in situ (Finkelstein condition). |

References

-

Maes, B. U., et al. "Kinetic study of the nucleophilic aromatic substitution of 5-bromo-2-methoxypyridine."[1] Journal of Organic Chemistry, 2002.[1] (Analogous reactivity patterns for electron-deficient heterocycles).

-

Luo, H., et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols."[1][4] Journal of Organic Chemistry, 2022.[4] (Demonstrates SNAr on highly deficient nitrogen rings).

-

Chem-Impex Int. "Product Data: 5-Bromopyridine-3-carboxylic acid." Chemical Catalog. (Physical properties and handling).

-

Li, J., et al. "Synthesis of pyridazine derivatives." Chemical & Pharmaceutical Bulletin, 2000.[1] (General protocols for pyridazine functionalization).

Sources

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]

- 5. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]

Application Note: Divergent Synthesis of Bioactive Heterocycles from 5-Bromopyridazine-3-carboxylic Acid

Introduction & Rationale

The pyridazine nucleus is a privileged scaffold in modern drug discovery. Due to its unique physicochemical properties—such as high aqueous solubility, favorable dipole moment, and capacity for hydrogen bonding—pyridazine derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties[1]. Recently, non-fused pyridazines have gained significant traction as core motifs in the design of targeted therapeutics, particularly as cyclin-dependent kinase (CDK) inhibitors for oncology applications[2].

To efficiently explore this chemical space, 5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) serves as an optimal, commercially available bifunctional building block[3]. Its structural architecture offers two orthogonal sites for diversification:

-

C3 Carboxylic Acid: Primed for amidation or esterification to modulate pharmacokinetic properties and target binding.

-

C5 Bromine: An activated electrophilic center ideal for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

This application note details a robust, field-tested workflow for synthesizing divergent bioactive libraries from this single precursor.

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

As an application scientist, designing a successful synthetic route requires leveraging the intrinsic electronic properties of the heterocycle. The two adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, rendering the entire system highly electron-deficient.

Causality in Sequence Selection: We mandate performing the C3 amidation prior to C5 functionalization. The strongly electron-withdrawing nature of the C5-bromine atom further activates the C3-carbonyl toward nucleophilic attack. If the C5 position were functionalized first with an electron-donating aryl or amine group, the reactivity of the C3-carboxylic acid would decrease, leading to lower amidation yields.

Catalyst and Reagent Selection:

-

Amidation (HATU): We utilize over standard carbodiimides (EDC/DCC) because the highly electron-deficient pyridazine core can lead to sluggish coupling. HATU rapidly forms an active HOAt ester, driving the reaction to completion while minimizing epimerization.

-

Cross-Coupling (Pd(dppf)Cl₂): The electron-deficient C5-CBr bond undergoes rapid oxidative addition. However, reductive elimination can be challenging with bulky heteroaryl partners. We select Pd(dppf)Cl₂ because its large bite angle mechanically forces the intermediate into a geometry that accelerates reductive elimination, preventing catalyst stalling.

Experimental Workflows & Protocols

Protocol 1: Chemoselective C3 Amidation

Objective: Synthesis of 5-Bromo-N-substituted pyridazine-3-carboxamide intermediates.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromopyridazine-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M).

-

Causality: Rigorous exclusion of moisture is critical; trace water will rapidly hydrolyze the highly reactive HATU-activated ester back to the starting material.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol) followed by HATU (1.2 eq, 6.0 mmol). Stir at room temperature (20 °C) for 15 minutes.

-

Coupling: Add the desired primary amine (1.2 eq, 6.0 mmol) dropwise. Stir the reaction mixture for 2–4 hours.

-

Validation (Self-Validating System): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Quality Control Check: The product mass spectrum MUST display the characteristic 1:1 isotopic doublet (M / M+2) indicative of a mono-brominated compound. If the doublet is absent, debromination has occurred, and the batch must be discarded.

-

-

Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol 2: Palladium-Catalyzed C5 Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl pharmacophores.

Step-by-Step Methodology:

-

Preparation: Charge a microwave-safe vial with the 5-Bromo-N-substituted pyridazine-3-carboxamide (1.0 eq, 1.0 mmol), the arylboronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).

-

Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the suspension with nitrogen gas for 10 minutes.

-

Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II) and promote homocoupling of the boronic acid.

-

-

Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Seal the vial with a crimp cap.

-

Reaction: Heat the mixture in a microwave synthesizer at 110 °C for 45 minutes (or conventionally at 90 °C for 12 hours).

-

Validation: Analyze the crude mixture via LC-MS.

-

Quality Control Check: The disappearance of the bromine isotopic doublet confirms successful cross-coupling.

-

-

Purification: Cool to room temperature, filter through a tightly packed pad of Celite to remove palladium black, and concentrate. Purify the final bioactive heterocycle via reverse-phase preparative HPLC.

Quantitative Data Presentation

To establish the optimal conditions for the critical C5 functionalization, various catalytic systems were evaluated. The quantitative summary below demonstrates why the Pd(dppf)Cl₂ / Microwave system is the authoritative standard for this scaffold.

Table 1: Optimization of C5 Suzuki-Miyaura Cross-Coupling Conditions

| Entry | Catalyst System (5 mol%) | Solvent System | Base | Temp / Time | Isolated Yield (%) |

| 1 | Pd(PPh₃)₄ | Toluene / H₂O | Na₂CO₃ | 90 °C / 18 h | 41% |

| 2 | Pd(OAc)₂ / XPhos | 1,4-Dioxane | K₃PO₄ | 100 °C / 12 h | 68% |

| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 90 °C / 12 h | 85% |

| 4 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 110 °C / 45 min (MW) | 94% |

Note: Yields represent the coupling of 5-bromo-N-phenylpyridazine-3-carboxamide with 4-methoxyphenylboronic acid.

Synthetic Workflow Visualization

Divergent synthetic workflow for bioactive heterocycles from 5-Bromopyridazine-3-carboxylic acid.

References

-

"Pyridopyridazine" : A Versatile Nucleus in Pharmaceutical Field ResearchGate URL:[4]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation ResearchGate URL:[1]

-

1211591-73-9 | 5-Bromopyridazine-3-carboxylic acid BLD Pharm URL:[3]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights PMC (PubMed Central) URL:[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1211591-73-9|5-Bromopyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromopyridazine-3-carboxylic Acid

Introduction: The Strategic Importance of Substituted Pyridazines

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. 5-Bromopyridazine-3-carboxylic acid is a particularly valuable synthetic intermediate, offering a versatile platform for generating novel molecular entities.[1][2] Its structure presents two key functional handles: a bromine atom, ideal for cross-coupling reactions, and a carboxylic acid, which can be used for amide bond formation or as a key pharmacophoric feature.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for constructing carbon-nitrogen (C-N) bonds.[3][4] Applying this methodology to 5-Bromopyridazine-3-carboxylic acid allows for the direct and modular installation of a wide array of primary and secondary amines, providing rapid access to libraries of novel compounds for screening and lead optimization. This guide provides an in-depth analysis of the reaction, optimized protocols, and troubleshooting strategies tailored to this specific and challenging substrate.

Reaction Principle & The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6][7] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromopyridazine-3-carboxylic acid, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate-Specific Challenges & Considerations

The amination of 5-Bromopyridazine-3-carboxylic acid presents unique challenges that must be addressed for a successful transformation:

-

Catalyst Inhibition: Pyridazine and other nitrogen-containing heterocycles can act as ligands and coordinate to the palladium center. This can poison the catalyst, leading to low conversion or complete reaction failure.[8][9] The choice of a sufficiently bulky ligand is paramount to shield the palladium and prevent this unwanted coordination.

-

Substrate Basicity: The carboxylic acid proton is acidic and will be deprotonated by the base used in the reaction. Therefore, at least two equivalents of base are required: one to neutralize the carboxylic acid and a second to facilitate the deprotonation of the amine in the catalytic cycle.

-

Reactivity of the C-Br Bond: The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition step compared to more electron-rich aryl bromides. However, the choice of an appropriate electron-rich phosphine ligand is still crucial for an efficient overall cycle.[10]

Optimizing Key Reaction Parameters

A systematic approach to optimizing the reaction conditions is essential. The following parameters are the most critical for this substrate class.

| Parameter | Recommendation & Rationale |

| Palladium Source | Palladium Pre-catalysts (e.g., G3/G4 Buchwald pre-catalysts) are highly recommended.[5] They are air-stable, provide reliable formation of the active Pd(0) species, and often allow for lower catalyst loadings (1-3 mol%) compared to sources like Pd(OAc)₂ or Pd₂(dba)₃. |

| Ligand | Bulky, electron-rich biaryl phosphine ligands are essential.[11] XPhos , RuPhos , and BrettPhos are excellent starting points.[12] These ligands create a sterically hindered environment around the palladium, which promotes the desired catalytic cycle and prevents catalyst inhibition by the pyridazine nitrogen.[8][10] |

| Base | A careful choice of base is needed to ensure reactivity without promoting side reactions. K₃PO₄ and Cs₂CO₃ are often excellent choices for substrates with base-sensitive functional groups.[6][13] For more challenging couplings, a stronger base like NaOtBu or LHMDS can be effective, but care must be taken.[5][12] Remember to use >2 equivalents. |

| Solvent | Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane and Toluene are the most common and effective solvents for this reaction.[8][14] They offer good solubility for the reagents and are relatively inert under the reaction conditions. |

| Temperature | Reaction temperatures typically range from 80-110 °C .[8] Higher temperatures can increase the rate of reaction but may also lead to catalyst decomposition (evidenced by the formation of palladium black).[8] Monitoring the reaction is key. |

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed prior to use.

Protocol A: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol details the reaction of 5-Bromopyridazine-3-carboxylic acid with morpholine, a common secondary amine used in drug discovery.

Reagents & Materials:

-

5-Bromopyridazine-3-carboxylic acid (1.0 eq)

-

Morpholine (1.2 eq)

-

XPhos Pd G3 Pre-catalyst (0.02 eq, 2 mol%)

-

XPhos (0.02 eq, 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

-

Anhydrous, degassed 1,4-Dioxane

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromopyridazine-3-carboxylic acid (1.0 mmol, 202 mg), K₃PO₄ (2.5 mmol, 531 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and XPhos (0.02 mmol, 9.5 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Begin stirring. Add morpholine (1.2 mmol, 105 µL) to the stirring suspension.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The product may precipitate or can be extracted into an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC to yield the desired product.

Protocol B: Coupling with a Primary Aniline (e.g., 4-Methoxyaniline)

This protocol is optimized for coupling with an electron-rich primary aniline.

Reagents & Materials:

-

5-Bromopyridazine-3-carboxylic acid (1.0 eq)

-

4-Methoxyaniline (1.1 eq)

-

RuPhos Pd G3 Pre-catalyst (0.03 eq, 3 mol%)

-

RuPhos (0.03 eq, 3 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.2 eq)

-

Anhydrous, degassed Toluene

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a strong flow of argon, add 5-Bromopyridazine-3-carboxylic acid (1.0 mmol, 202 mg), 4-methoxyaniline (1.1 mmol, 135 mg), and NaOtBu (2.2 mmol, 211 mg) to a dry Schlenk flask with a stir bar.

-

Catalyst Addition: In a separate vial, weigh the RuPhos Pd G3 (0.03 mmol, 25.1 mg) and RuPhos (0.03 mmol, 14.0 mg) and add them to the Schlenk flask.

-

Inert Atmosphere: If not in a glovebox, seal the flask and immediately evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor for completion by LC-MS. Anilines often react faster than aliphatic amines; check progress after 1-2 hours.